Cas no 614-76-6 (2'-Bromoacetanilide)
2'-Bromoacetanilide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Bromophenyl)acetamide
- 2-Bromoacetanilide
- 2'-Bromoacetanilide
- Acetamide, N-(2-bromophenyl)-
- ROLIPRAM
- o-Bromoacetanilide
- Acetanilide, 2'-bromo-
- N-(2-bromo-phenyl)-acetamide
- VOBKUOHHOWQHFZ-UHFFFAOYSA-N
- ortho-bromoacetanilide
- 2-Bromo-N-acetylaniline
- 2-bromo-1-acetylaminobenzene
- 2-bromo-1-acetylamino-benzene
- Acetamide,N-(2-bromophenyl)-
- N-(2-Bromophenyl)acetamide #
- HMS1666E10
- S
- 2'-Bromoacetanilide, 96%
- InChI=1/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11
- 10.14272/VOBKUOHHOWQHFZ-UHFFFAOYSA-N
- FT-0632565
- doi:10.14272/VOBKUOHHOWQHFZ-UHFFFAOYSA-N
- H10022
- 614-76-6
- AC-28505
- B3139
- Z27784711
- DTXSID10210330
- SS-3087
- AI-942/04429053
- MFCD00099252
- SCHEMBL422636
- SY034454
- AKOS000173478
- o-bromo acetanilide
- CS-0089804
- EN300-78576
- AM84930
- 2 inverted exclamation mark -Bromoacetanilide
- BB 0267988
- 2-(Acetylamino)bromobenzene; 2-Bromo-N-acetylaniline; 2'-Bromoacetanilide; N-(2- Bromophenyl)acetamide; N-Acetyl-2-bromoaniline; o-Bromoacetanilide
- DB-053901
-
- MDL: MFCD00099252
- Inchi: 1S/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
- InChI Key: VOBKUOHHOWQHFZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1NC(C)=O
- BRN: 2086970
Computed Properties
- Exact Mass: 212.97900
- Monoisotopic Mass: 212.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.4
- Topological Polar Surface Area: 29.1
Experimental Properties
- Color/Form: Not available
- Density: 1.543
- Melting Point: 100.0 to 104.0 deg-C
- Boiling Point: 346.8°C at 760 mmHg
- Flash Point: 163.5°C
- Refractive Index: 1.611
- PSA: 29.10000
- LogP: 2.48050
- Sensitiveness: Sensitive to humidity
- Solubility: Not available
2'-Bromoacetanilide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
2'-Bromoacetanilide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2'-Bromoacetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114453-25g |
N-(2-Bromophenyl)acetamide |
614-76-6 | 95% | 25g |
$268.00 | 2023-09-01 | |
| Alichem | A019114453-100g |
N-(2-Bromophenyl)acetamide |
614-76-6 | 95% | 100g |
$596.97 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152714-25G |
2'-Bromoacetanilide |
614-76-6 | >98.0%(GC) | 25g |
¥348.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152714-100g |
2'-Bromoacetanilide |
614-76-6 | >98.0%(GC) | 100g |
¥1113.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152714-5G |
2'-Bromoacetanilide |
614-76-6 | >98.0%(GC) | 5g |
¥87.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152714-500g |
2'-Bromoacetanilide |
614-76-6 | >98.0%(GC) | 500g |
¥4452.90 | 2023-09-04 | |
| Chemenu | CM308355-100g |
N-(2-Bromophenyl)acetamide |
614-76-6 | 95% | 100g |
$223 | 2021-06-16 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423779443-25g |
2'-Bromoacetanilide |
614-76-6 | 98%(GC) | 25g |
¥ 988.2 | 2024-07-20 | |
| Chemenu | CM308355-100g |
N-(2-Bromophenyl)acetamide |
614-76-6 | 95% | 100g |
$223 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3139-5G |
2'-Bromoacetanilide |
614-76-6 | >98.0%(GC) | 5g |
¥350.00 | 2024-04-16 |
2'-Bromoacetanilide Suppliers
2'-Bromoacetanilide Related Literature
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Prasenjit Saha,Md Ashif Ali,Pokhraj Ghosh,Tharmalingam Punniyamurthy Org. Biomol. Chem. 2010 8 5692
-
Scott A. Miners,Graham A. Rance,Andrei N. Khlobystov Chem. Commun. 2013 49 5586
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Ze-lin Li,Kang-kang Sun,Chun Cai Org. Biomol. Chem. 2018 16 5433
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Long Zou,Pinhua Li,Bin Wang,Lei Wang Chem. Commun. 2019 55 3737
-
Qingwen Gui,Fenglin Dai,Jidan Liu,Peixing Chen,Zhiyong Yang,Xiang Chen,Ze Tan Org. Biomol. Chem. 2014 12 3349
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Acetanilides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Anilides Acetanilides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on 2'-Bromoacetanilide
Chemical Profile of 2'-Bromoacetanilide (CAS No. 614-76-6)
2'-Bromoacetanilide, identified by its Chemical Abstracts Service (CAS) number 614-76-6, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a brominated aniline derivative structure, has garnered attention due to its versatile applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of both bromine and anilide functional groups makes it a valuable precursor for further chemical modifications, enabling the synthesis of more complex molecules with tailored properties.
The molecular structure of 2'-Bromoacetanilide consists of a benzene ring substituted with an acetamido group at the 2-position and a bromine atom at the 4-position. This arrangement imparts unique reactivity patterns, making it a useful building block in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks prevalent in many bioactive compounds. The anilide moiety also facilitates hydrogen bonding interactions, influencing the solubility and bioavailability of derivatives, a critical consideration in drug design.
In recent years, 2'-Bromoacetanilide has been explored in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in generating kinase inhibitors, where the bromine atom serves as a handle for palladium-catalyzed coupling reactions to introduce diverse pharmacophores. Additionally, the anilide group has been leveraged to develop antimicrobial agents, capitalizing on its ability to interact with biological targets such as bacterial enzymes. These applications underscore the compound's importance in medicinal chemistry research.
From an industrial perspective, CAS No. 614-76-6 is synthesized through bromination of acetanilide or via condensation reactions involving brominated acetic acid derivatives. The efficiency and scalability of these synthetic routes are crucial for meeting the demand in pharmaceutical manufacturing. Advances in catalytic systems have enabled greener production methods, reducing waste and improving yields while maintaining high purity standards essential for regulatory compliance.
The role of 2'-Bromoacetanilide extends beyond pharmaceuticals into materials science. Its derivatives have been investigated for their potential as liquid crystal components and organic semiconductors due to their rigid aromatic structure and electron-withdrawing nature. This dual functionality allows for fine-tuning of electronic properties, making it a candidate for next-generation display technologies and optoelectronic devices.
Recent research highlights have shown promising applications of 2'-Bromoacetanilide in polymer chemistry. By incorporating this intermediate into polymer backbones, scientists have developed materials with enhanced thermal stability and mechanical strength. These polymers find applications in high-performance coatings and adhesives, where robust chemical linkages are required for durability under extreme conditions.
The environmental impact of using CAS No. 614-76-6 has also been a focus of study. Efforts to optimize synthetic pathways aim to minimize hazardous byproducts while ensuring cost-effectiveness. Biocatalytic approaches have emerged as a sustainable alternative, leveraging enzymes to achieve selective transformations without harsh reagents. Such innovations align with global trends toward environmentally conscious chemical manufacturing.
In conclusion, 2'-Bromoacetanilide (CAS No. 614-76-6) represents a cornerstone compound in modern chemical synthesis. Its structural features enable diverse functionalization strategies that drive innovation across multiple industries. As research progresses, continued exploration of its applications will likely uncover new frontiers in drug discovery, materials science, and industrial chemistry.
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